molecular formula C20H14ClN3O B2998103 1-phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] CAS No. 320422-14-8

1-phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]

Cat. No.: B2998103
CAS No.: 320422-14-8
M. Wt: 347.8
InChI Key: KRPIUUMZVDVZEF-NMWGTECJSA-N
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Description

1-Phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] is a synthetic indole derivative featuring a hydrazone moiety substituted with a 2-chlorophenyl group at the N-terminal. The 2-chlorophenyl substituent introduces steric and electronic effects that influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

3-[(2-chlorophenyl)diazenyl]-1-phenylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c21-16-11-5-6-12-17(16)22-23-19-15-10-4-7-13-18(15)24(20(19)25)14-8-2-1-3-9-14/h1-13,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHQQRNXDQZYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] typically involves the reaction of 1-phenyl-1H-indole-2,3-dione with 2-chlorophenylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile . The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :

    • Chlorine at the ortho position (target compound) may hinder binding to flat enzymatic pockets due to steric bulk, whereas para-Cl improves electronic interactions without steric issues .
    • Dichloro substitution enhances hydrophobic interactions with biological targets, as seen in the 2,5-dichloro derivative’s medicinal applications .
  • Gaps in Knowledge: Direct biological data for the 2-chlorophenyl hydrazone are lacking. Future studies should evaluate its anticancer and antimicrobial profiles relative to its analogs.

Biological Activity

1-Phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] (CAS No. 320422-14-8) is a synthetic compound belonging to the class of indole derivatives. Its molecular formula is C20H14ClN3O, and it has a molecular weight of 347.8 g/mol. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

PropertyValue
Molecular Formula C20H14ClN3O
Molecular Weight 347.8 g/mol
CAS Number 320422-14-8
MDL Number MFCD00975848

The synthesis of this compound typically involves the reaction between 1-phenyl-1H-indole-2,3-dione and 2-chlorophenylhydrazine under reflux conditions in solvents such as ethanol or acetonitrile .

Anticancer Potential

Research has indicated that indole derivatives, including 1-phenyl-1H-indole-2,3-dione derivatives, exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets, which is crucial for its anticancer activity.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the regulation of apoptotic pathways and modulation of cellular signaling pathways involved in cell survival and death .
  • Cytotoxicity Studies : In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. For instance, the IC50 values for certain indole derivatives have been reported to be below that of standard chemotherapeutic agents like doxorubicin .

Other Biological Activities

Beyond anticancer effects, this compound may exhibit other biological activities:

  • Antimicrobial Activity : Some studies suggest that indole derivatives can possess antibacterial properties, potentially making them candidates for developing new antibiotics .
  • Neuroprotective Effects : Preliminary findings indicate that related compounds might have neuroprotective properties, particularly in conditions like hypoxic-ischemic injury, by improving cell viability and reducing oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of 1-phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone] can be influenced by various structural modifications. Key factors include:

  • Substituents on the Phenyl Ring : The presence of electron-donating or electron-withdrawing groups can significantly affect the compound's reactivity and biological activity.
  • Hydrazone Linkage : The hydrazone functional group is essential for the biological activity of this class of compounds, affecting both their solubility and interaction with biological targets .

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives:

  • Study on Apoptosis Regulation : A study demonstrated that a related indole derivative could significantly reduce apoptosis-related protein levels in hypoxic conditions, indicating its potential as a therapeutic agent for ischemic injuries .
  • Cytotoxicity in Cancer Cell Lines : In a comparative study, various indole derivatives were tested against human glioblastoma cells, showing promising results with some compounds exhibiting lower IC50 values than established drugs .

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